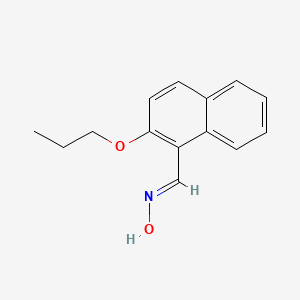![molecular formula C15H15ClN2O2S B5537493 2-{[(4-chlorophenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5537493.png)
2-{[(4-chlorophenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds, including 2-amino-4-(4-chlorophenyl)thiophene-3carboxamide derivatives, typically involves the Gewald reaction, a versatile method starting with the condensation of aniline and ethyl cyanoacetate, followed by reactions with p-chloroacetophenone, sulfur, and diethylamine (Bhattacharjee, Saravanan, & Mohan, 2011). This process can yield various Schiff bases and other derivatives through further reactions with different substituted aryl aldehydes.
Molecular Structure Analysis
The crystal structure of similar compounds has been determined by X-ray diffraction, revealing that molecules like 2-amino-3-(N-O-chlorophenylcarboxamido)-3,4-dimethylthiophene crystallize in the monoclinic space group P21/c. These structures are stabilized by intermolecular hydrogen bonds, with cell parameters providing insight into the molecular arrangement and interactions (2003).
Chemical Reactions and Properties
Research on related thiophene-containing compounds involves various chemical reactions to explore their potential applications and properties. For instance, reactions under microwave irradiation in the presence of solvents have been investigated for the synthesis of thieno[2,3-d]pyrimidines, indicating the compound's reactivity and potential for further chemical modification (Davoodnia, Rahimizadeh, Atapour-Mashhad, & Tavakoli-Hoseini, 2009).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, of these compounds are crucial for understanding their behavior in various environments and potential applications. While specific details on "2-{[(4-chlorophenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide" are not directly available, related studies provide insights into the crystalline nature, solubility, and thermal stability of similar thiophene derivatives.
Chemical Properties Analysis
The chemical properties, including reactivity with other chemical agents, stability under different conditions, and potential for forming various derivatives, are essential for the compound's application in chemical synthesis and other areas. Studies on related compounds have explored their antimicrobial, anti-inflammatory, and other biological activities, suggesting a wide range of chemical properties and interactions that could be relevant for "2-{[(4-chlorophenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide" as well (Arora, Saravanan, Mohan, & Bhattacharjee, 2012).
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Degradation Studies
- Chlorophenols and Environmental Concerns : Chlorophenols, structurally related to the given compound due to the presence of a chlorophenyl group, have been extensively studied for their environmental impact. Research has focused on their origin from pesticides and industrial processes, their persistence in the environment, and their potential toxic effects on ecosystems and human health (Peng et al., 2016).
Pharmacological and Toxicological Effects
- Toxicological Profile of Related Compounds : Studies on compounds like chlorophenols and chlorogenic acids provide insights into the toxicological profiles and potential environmental and health risks associated with chemical exposure. These compounds, sharing structural similarities with the specified compound, have been analyzed for their effects on human health and the environment, revealing concerns about their toxicity and prompting further research into safer alternatives and degradation mechanisms (Islam et al., 2017).
Molecular Synthesis and Chemical Properties
- Synthesis and Structural Analysis : The synthesis and structural properties of related heterocyclic compounds, such as thiophene analogues, have been explored to understand their chemical behavior, potential carcinogenicity, and applications in various fields, including materials science and pharmaceuticals (Ashby et al., 1978).
Applications in Supramolecular Chemistry
- Supramolecular Building Blocks : Benzene-1,3,5-tricarboxamide, a compound related to the one specified due to its aromatic and amide functionalities, has been used extensively as a supramolecular building block. Its applications range from nanotechnology to polymer processing, highlighting the potential for innovative uses of complex amide compounds in creating new materials with specific properties (Cantekin et al., 2012).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[[2-(4-chlorophenyl)acetyl]amino]-4,5-dimethylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2S/c1-8-9(2)21-15(13(8)14(17)20)18-12(19)7-10-3-5-11(16)6-4-10/h3-6H,7H2,1-2H3,(H2,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRWFUOURRKUMSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)CC2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(4-Chlorophenyl)acetyl]amino}-4,5-dimethylthiophene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-[(4,6-dimethyl-2-pyrimidinyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5537412.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-methoxybenzamide](/img/structure/B5537416.png)
![1-(4-fluorophenyl)-4-[(1-phenyl-1H-pyrazol-4-yl)methylene]-3,5-pyrazolidinedione](/img/structure/B5537420.png)

![2-[2-(dimethylamino)ethyl]-9-(2,6-dimethylpyridin-4-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5537430.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-(3-methoxyphenyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B5537442.png)
![N-1,9-dioxaspiro[5.5]undec-4-yl-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B5537453.png)
![[2-(3-methoxy-10H-phenothiazin-10-yl)ethyl]dimethylamine oxalate](/img/structure/B5537463.png)
![N-{3-[(4-chloro-2-isopropyl-5-methylphenoxy)methyl]-4-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5537482.png)


![N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B5537492.png)
![ethyl 4-{[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]amino}-1-piperidinecarboxylate](/img/structure/B5537504.png)